TAK-901-d3 is a deuterated derivative of TAK-901, a small-molecule inhibitor targeting the serine-threonine kinase Aurora B. This compound exhibits potential antineoplastic activity, which means it can inhibit tumor growth. The molecular formula for TAK-901-d3 is C28H29D3N4O3S, with a molecular weight of 507.66 g/mol. It is primarily utilized in proteomics research due to its ability to modify kinase activity and its implications in cancer treatment.
The compound is synthesized from TAK-901 through the incorporation of deuterium isotopes, which enhances its stability and alters its pharmacokinetic properties. The synthesis typically involves deuterated reagents or solvents, ensuring selective incorporation of deuterium during the reaction process.
TAK-901-d3 belongs to the class of Aurora kinase inhibitors. These inhibitors are crucial in cancer research as they interfere with cell division by targeting key proteins involved in mitosis. Specifically, TAK-901-d3 is classified under small-molecule inhibitors used in cancer therapy and proteomics.
The synthesis of TAK-901-d3 involves several key steps:
The synthetic route mirrors that of other deuterated compounds, focusing on large-scale production techniques that maintain compound integrity while achieving high yields.
TAK-901-d3 features a complex structure typical of Aurora kinase inhibitors, with multiple functional groups that facilitate its interaction with target proteins. The presence of deuterium atoms modifies the physical properties of the compound without significantly altering its biological activity.
The molecular structure can be represented as follows:
This structure allows for effective binding to Aurora B kinase, influencing its activity within cellular contexts.
TAK-901-d3 can undergo various chemical reactions:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
The outcomes of these reactions depend significantly on the specific conditions applied (e.g., temperature, pH) and the reagents used, allowing for tailored modifications to enhance or alter its biological efficacy.
TAK-901-d3 acts primarily as an inhibitor of Aurora B kinase, a critical regulator in cell division:
In laboratory studies, TAK-901-d3 has shown effective concentrations ranging from 40 to 500 nmol/L against various human cancer cell lines. Its mechanism underscores its potential utility in cancer therapies targeting mitotic processes.
TAK-901-d3 is characterized by:
Key chemical properties include:
Relevant analyses indicate that these properties contribute positively to its performance as a research tool and potential therapeutic agent.
TAK-901-d3 is primarily used in:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0